molecular formula C10H8N4O5 B1232689 Fuvinazole CAS No. 22508-01-6

Fuvinazole

カタログ番号: B1232689
CAS番号: 22508-01-6
分子量: 264.19 g/mol
InChIキー: OOXMVRVXLWBJKF-DUXPYHPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fuvinazole (chemical name: trans-5-acetylamino-3-[2-(5-nitro-2-furyl)-vinyl]-1,2,4-oxadiazole) is a nitrofuranvinyloxadiazole derivative first synthesized in the 1980s as a novel antischistosomal agent . Its development aimed to address limitations of existing therapies for Schistosoma japonicum, a parasitic infection prevalent in Asia. The compound’s structure features a nitro-furan moiety linked via a vinyl bridge to a 1,2,4-oxadiazole ring substituted with an acetylated amino group at position 4. This configuration is critical for its antiparasitic activity, as structural modifications, such as removing the vinyl bridge, drastically reduce potency .

Preclinical studies in murine models demonstrated Fuvinazole’s ability to induce schistosomulae degeneration through tegumental damage and intestinal tube dilation, with efficacy comparable to niridazole but distinct from artemether’s mechanisms . Its synthesis involves β-(5-nitro-furyl) acrylamide oxime as a starting material, enabling the generation of derivatives for structure-activity relationship (SAR) optimization .

特性

CAS番号

22508-01-6

分子式

C10H8N4O5

分子量

264.19 g/mol

IUPAC名

N-[3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl]acetamide

InChI

InChI=1S/C10H8N4O5/c1-6(15)11-10-12-8(13-19-10)4-2-7-3-5-9(18-7)14(16)17/h2-5H,1H3,(H,11,12,13,15)/b4-2+

InChIキー

OOXMVRVXLWBJKF-DUXPYHPUSA-N

SMILES

CC(=O)NC1=NC(=NO1)C=CC2=CC=C(O2)[N+](=O)[O-]

異性体SMILES

CC(=O)NC1=NC(=NO1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

正規SMILES

CC(=O)NC1=NC(=NO1)C=CC2=CC=C(O2)[N+](=O)[O-]

他のCAS番号

34457-18-6

同義語

fuvinazole
N-(3-(2-(5-nitro-2-furyl)vinyl- 1,2,4-oxadiazol-5-yl))acetamide
NFVO
S 72055
S-72055
S72055
S72055, (E) isomer
trans-5-acetylamino-3-(2-(5-nitro-2-furyl)vinyl)- 1,2,4-oxadiazole

製品の起源

United States

類似化合物との比較

Table 1: Structural Modifications and Bioactivity of Fuvinazole Analogs

Modification Site Substituent Activity Against Schistosomiasis Reference
5-Position (Oxadiazole) Acylamino/Alkylaminomethyl Active (Prophylactic)
Vinyl Bridge Removed (Desvinyl) Inactive

Comparison with Therapeutic Alternatives

Fuvinazole’s efficacy and safety were compared to artemether and niridazole in murine schistosomiasis models:

Table 2: Comparative Efficacy and Toxicity of Antischistosomal Agents

Compound Degeneration Rate (Days 8–15) Histological Effects Liver Necrosis Incidence Reference
Fuvinazole 7% → 81% Tegument swelling, intestinal tube dilation 30%
Artemether 47% → 78% Parenchymal vacuolation, lymphocyte infiltration 52%
Niridazole 12% → 80% Similar to Fuvinazole but more severe necrosis 90%
  • Mechanistic Differences :
    • Artemether : Targets schistosomulae via free radical-mediated damage, causing parenchymal tissue vacuolation .
    • Niridazole : Induces oxidative stress in parasites but correlates with high hepatotoxicity (90% necrosis) .
    • Fuvinazole : Combines nitro-furan metabolic disruption with tegumental damage, offering moderate liver toxicity (30% necrosis) .

Key Advantages and Limitations

  • Advantages :
    • The vinyl-nitro-furan-oxadiazole scaffold provides a unique mechanism distinct from artemether’s free radical action .
    • Lower hepatotoxicity compared to niridazole .
  • Limitations: Variable early-stage efficacy (7% degeneration on day 8) compared to artemether . Limited clinical data beyond preclinical models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。